molecular formula C9H20N2 B13097626 2-Isopropyl-1-methylpiperidin-4-amine

2-Isopropyl-1-methylpiperidin-4-amine

Cat. No.: B13097626
M. Wt: 156.27 g/mol
InChI Key: DNBJHISJHLTYOS-UHFFFAOYSA-N
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Description

2-Isopropyl-1-methylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1-methylpiperidin-4-amine typically involves the cyclization of amino alcohols. One efficient method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Another approach involves the use of palladium and rhodium hydrogenation, which combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert piperidinones back to piperidines.

    Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Piperidinones

    Reduction: Piperidines

    Substitution: Various substituted piperidines with different functional groups

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-4-amine: A simpler piperidine derivative with similar chemical properties.

    2-Isopropylpiperidine: Lacks the methyl group at the 1-position but shares the isopropyl group at the 2-position.

    4-Aminopiperidine: Contains an amino group at the 4-position but lacks the isopropyl and methyl groups.

Uniqueness

2-Isopropyl-1-methylpiperidin-4-amine is unique due to the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-methyl-2-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-7(2)9-6-8(10)4-5-11(9)3/h7-9H,4-6,10H2,1-3H3

InChI Key

DNBJHISJHLTYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCN1C)N

Origin of Product

United States

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